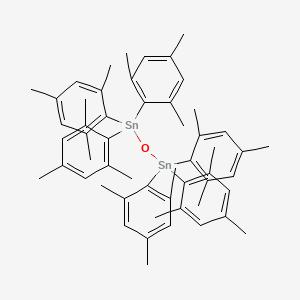![molecular formula C8H11Br B14394251 Bicyclo[2.2.2]oct-2-ene, 2-bromo- CAS No. 90002-37-2](/img/structure/B14394251.png)
Bicyclo[2.2.2]oct-2-ene, 2-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.2]oct-2-ene, 2-bromo- is a brominated derivative of bicyclo[2.2.2]oct-2-ene, a bicyclic hydrocarbon. This compound is characterized by its unique structure, which consists of a bicyclo[2.2.2]octane framework with a double bond at the 2-position and a bromine atom attached to the same carbon. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-2-ene, 2-bromo- typically involves the bromination of bicyclo[2.2.2]oct-2-ene. One common method is the addition of bromine (Br₂) to bicyclo[2.2.2]oct-2-ene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of bicyclo[2.2.2]oct-2-ene, 2-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
化学反应分析
Types of Reactions
Bicyclo[2.2.2]oct-2-ene, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: The compound can undergo elimination reactions to form bicyclo[2.2.2]octadiene.
Addition Reactions: The double bond in the bicyclo[2.2.2]oct-2-ene framework can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X₂).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed under basic conditions using strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, with reagents such as hydrogen chloride (HCl) or bromine (Br₂).
Major Products Formed
Substitution Reactions: Products include bicyclo[2.2.2]oct-2-ene derivatives with various substituents replacing the bromine atom.
Elimination Reactions: The major product is bicyclo[2.2.2]octadiene.
Addition Reactions: Products include dihalogenated or halogenated derivatives of bicyclo[2.2.2]oct-2-ene.
科学研究应用
Bicyclo[2.2.2]oct-2-ene, 2-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential as a molecular probe in biological studies due to its unique structure and reactivity.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of bicyclo[2.2.2]oct-2-ene, 2-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the bicyclo[2.2.2]oct-2-ene framework are key sites for chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In addition reactions, the double bond can react with electrophiles to form addition products. These reactions are facilitated by the strained bicyclic structure, which makes the compound more reactive compared to its acyclic counterparts.
相似化合物的比较
Bicyclo[2.2.2]oct-2-ene, 2-bromo- can be compared with other similar compounds such as:
Bicyclo[2.2.2]octane: Lacks the double bond and bromine atom, making it less reactive.
Bicyclo[2.2.2]octadiene: Contains two double bonds, making it more reactive in addition reactions.
Bicyclo[2.2.2]oct-2-ene: Similar structure but without the bromine atom, resulting in different reactivity patterns.
The uniqueness of bicyclo[2.2.2]oct-2-ene, 2-bromo- lies in its combination of a strained bicyclic framework, a double bond, and a bromine atom, which together impart distinct chemical properties and reactivity.
属性
CAS 编号 |
90002-37-2 |
|---|---|
分子式 |
C8H11Br |
分子量 |
187.08 g/mol |
IUPAC 名称 |
2-bromobicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H11Br/c9-8-5-6-1-3-7(8)4-2-6/h5-7H,1-4H2 |
InChI 键 |
XBDJDMNKFWMRKU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC1C=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



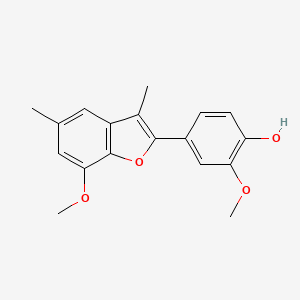
![[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14394193.png)
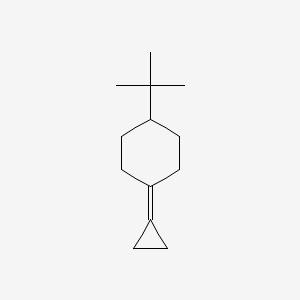
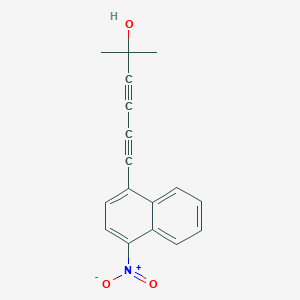
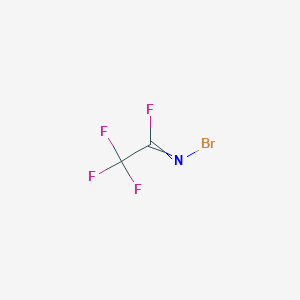
![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)
![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
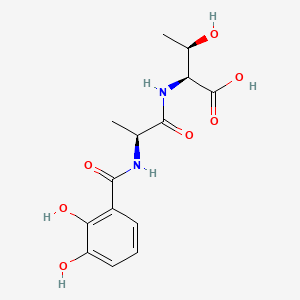
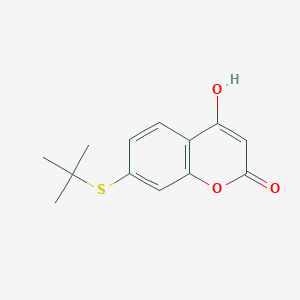

![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)

